molecular formula C6H6BrF3N2 B13288794 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13288794
M. Wt: 243.02 g/mol
InChI Key: NJWFVSKKXWTCIG-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 1955493-32-9) is a high-value pyrazole derivative supplied as a crystalline powder. Its molecular formula is C 6 H 6 BrF 3 N 2 , with a molecular weight of 243.02 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, present in numerous therapeutic agents across diverse categories, including anti-inflammatory, anticancer, antibacterial, and antidepressant drugs . The 2-bromoethyl side chain is a critical functional handle that allows for further molecular elaboration through nucleophilic substitution reactions, enabling researchers to link the potent 3-(trifluoromethyl)-1H-pyrazole moiety to other complex molecular structures . The trifluoromethyl group is a key feature that significantly influences a molecule's properties by enhancing metabolic stability, membrane permeability, and overall lipophilicity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-bromoethyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFVSKKXWTCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the bromoethyl group. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 4-(2-Ethyl)-3-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural uniqueness of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole lies in its substituents. Below is a comparative analysis with key analogs:

Compound Name Position 3 Substituent Position 4 Substituent Molecular Weight (g/mol) logP<sup>a</sup> Key Properties/Applications
This compound CF3 BrCH2CH2 ~267.05<sup>b</sup> ~3.0 Reactive intermediate for drug synthesis
4-Bromo-3-(trifluoromethyl)-1H-pyrazole CF3 Br 215.98 2.1 Suzuki coupling precursor
4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CF3 BrCH2 (with OCHF2 at 5) 309.03 3.0 Herbicidal activity
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole CF3 4-Cl-phenyl 246.66 3.5 COX-2 inhibitor analog

<sup>a</sup> Calculated using XlogP3-AA.
<sup>b</sup> Estimated based on structural analogs.

Key Observations :

  • Difluoromethoxy or aryl substituents (e.g., 4-Cl-phenyl) further modulate electronic properties and biological targeting .
Antimicrobial and Antiparasitic Activity
  • 3-(Trifluoromethyl)-1H-pyrazole derivatives exhibit dual antimalarial and anti-leishmanial activity, with IC50 values as low as 0.079 µg/mL .
  • 4-(Bromomethyl) analogs show herbicidal activity by inhibiting plant acetyl-CoA carboxylase .
Enzyme Inhibition
  • 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs are explored as COX-2 inhibitors, with radiolabeled versions (e.g., [<sup>125</sup>I]51) used for imaging .

Stability and Reactivity

  • The bromoethyl group in the target compound is more reactive toward nucleophilic substitution than chloro or fluoro analogs, enabling facile derivatization .
  • Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Biological Activity

4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These attributes enhance its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₅H₅BrF₃N₂
  • Molecular Weight : Approximately 229.00 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances interaction with biological targets.
    • Bromine atom may participate in halogen bonding, influencing protein interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens. In vitro studies have demonstrated that compounds similar to this compound show promising activity against bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMGC-8030.26Topoisomerase II inhibition
Compound BHeLa0.50Apoptosis induction via caspase activation

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the pyrazole ring. Research has indicated that specific substitutions can enhance or diminish activity against various biological targets:

  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
  • Bromine Substitution : May enhance binding affinity through halogen bonding.

Table 2: SAR Analysis of Pyrazole Derivatives

ModificationEffect on Activity
TrifluoromethylIncreased potency
BromineEnhanced binding affinity
Additional alkyl groupsVariable effects depending on size and position

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives, including those structurally related to this compound:

  • Study on Anticancer Activity :
    A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value below 0.30 µM. The mechanism was linked to caspase-mediated apoptosis .
  • Antimicrobial Screening :
    In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction variables influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, with critical variables including temperature, solvent polarity, and reagent stoichiometry. For example, bromoethylation of a pyrazole precursor may require controlled alkylation using bromoethyl halides in anhydrous solvents (e.g., THF or DMF) under inert atmospheres . Evidence from analogous compounds (e.g., 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole) shows yields ranging from 50–80% depending on reaction time (12–24 hours) and catalyst selection (e.g., Cu(I) salts for click chemistry) . Design of Experiments (DoE) is recommended to optimize conditions and minimize side products like dehalogenated byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry of the bromoethyl and trifluoromethyl groups. For instance, the trifluoromethyl group exhibits a distinct 19^{19}F NMR signal near -60 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 273.0) and isotopic patterns for bromine .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths (e.g., C-Br ≈ 1.93 Å) and torsional angles, critical for understanding steric effects .

Advanced Research Questions

Q. How do electronic and steric effects of the bromoethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazole C4 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, the bromoethyl chain may sterically hinder nucleophilic substitutions unless bulky ligands (e.g., XPhos) are used to stabilize transition states . Kinetic studies using DFT calculations can model activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrazole derivatives?

Methodological Answer: Discrepancies in yields (e.g., 50% vs. 80% for triazole-pyrazole hybrids) often arise from solvent purity or trace moisture. Systematic replication under controlled conditions (e.g., glovebox for air-sensitive steps) and advanced analytics (e.g., HPLC purity checks) are essential . Meta-analyses of published protocols (Table 1) help identify critical variables:

Study Solvent Catalyst Yield Reference
ATHF/H2_2OCuSO4_461%
BDMFPd(PPh3_3)4_478%

Q. What computational strategies predict the biological activity of this compound, particularly in oncology?

Methodological Answer: 2D-QSAR models correlate substituent descriptors (e.g., Hammett σ for trifluoromethyl) with cytotoxicity. For example, pyrazole derivatives with logP > 2.5 show enhanced membrane permeability in cancer cell lines (PC-3, MDA-MB-231) . Molecular docking against targets like EGFR or COX-2 can prioritize in vitro testing.

Q. How does the crystal structure inform intermolecular interactions in solid-state applications?

Methodological Answer: X-ray data reveal π-π stacking between pyrazole rings (3.5–4.0 Å spacing) and halogen bonding (C-Br···N ≈ 3.2 Å), which stabilize crystal lattices . These interactions guide co-crystal engineering for enhanced solubility or stability in formulation studies.

Data Contradiction Analysis

Case Study: Conflicting reports on bromoethyl group stability under basic conditions.

  • notes hydrolysis to ethylenes in aqueous NaOH, while reports stability in polar aprotic solvents.
  • Resolution: pH-controlled experiments (pH 7–12) with in situ IR monitoring identify degradation thresholds (pH > 10.5).

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